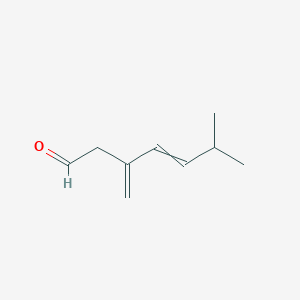
6-Methyl-3-methylidenehept-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-methylidenehept-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by a branched hydrocarbon chain with an aldehyde functional group. This compound is known for its unique structure, which includes both a methylidene group and a methyl group attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-methylidenehept-4-enal can be achieved through various organic reactions. One common method involves the aldol condensation of 3-methyl-2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-methylidenehept-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene group can participate in electrophilic addition reactions, such as halogenation, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 6-Methyl-3-methylideneheptanoic acid.
Reduction: 6-Methyl-3-methylidenehept-4-enol.
Substitution: 6-Methyl-3-bromo-3-methylhept-4-enal.
Scientific Research Applications
6-Methyl-3-methylidenehept-4-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 6-Methyl-3-methylidenehept-4-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function. The compound may also interact with cellular membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-methylhept-4-enal: Lacks the methylidene group, resulting in different reactivity.
3-Methyl-2-butenal: A simpler structure with fewer carbon atoms and different chemical properties.
Hept-4-enal: Does not have the methyl and methylidene substitutions, leading to distinct reactivity and applications.
Uniqueness
6-Methyl-3-methylidenehept-4-enal is unique due to its combination of a branched hydrocarbon chain, an aldehyde group, and a methylidene group
Properties
CAS No. |
61540-90-7 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
6-methyl-3-methylidenehept-4-enal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
KYNTVKATBHVBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















